molecular formula C25H20FNO4 B2688116 2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid CAS No. 2138359-36-9

2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Cat. No.: B2688116
CAS No.: 2138359-36-9
M. Wt: 417.436
InChI Key: LHGYBZAADYHEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenyl group, a fluorine atom, and a carboxylic acid group, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of strong bases and organic solvents to ensure the successful formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound finds extensive use in scientific research across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its derivatives are explored for their potential medicinal properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the manufacturing of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorenyl group allows for binding to receptors and enzymes, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid stands out due to its unique structural features and functional groups. Similar compounds include:

  • Fmoc-protected amino acids: These compounds share the Fmoc group but differ in their core structures and functional groups.

  • Fluoro-substituted isoquinolines: These compounds have similar isoquinoline cores but lack the specific carboxylic acid and fluorenyl groups.

The uniqueness of this compound lies in its combination of structural elements, which contribute to its diverse applications and potential benefits.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-22-10-9-15-11-12-27(13-20(15)23(22)24(28)29)25(30)31-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,21H,11-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYBZAADYHEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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